3-(Trimethylsilylethynyl)benzyl alcohol chemical structure
3-(Trimethylsilylethynyl)benzyl alcohol chemical structure
Role: Bifunctional Orthogonal Linker in Medicinal Chemistry & Materials Science
Executive Summary
3-(Trimethylsilylethynyl)benzyl alcohol is a high-value bifunctional intermediate characterized by two distinct reactive handles: a primary benzyl alcohol and a trimethylsilyl (TMS)-protected alkyne. Its meta-substitution pattern offers a unique geometric vector compared to the more common para-isomers, making it critical for designing conformationally restricted pharmacophores and molecular wires.
This guide details the structural properties, validated synthetic protocols (Sonogashira coupling), and the "orthogonal protection" logic that makes this molecule a staple in modern drug discovery—specifically in Fragment-Based Drug Design (FBDD) and Click Chemistry applications.
Part 1: Molecular Architecture & Physicochemical Profile
Chemical Identity
The molecule consists of a benzene core substituted at the 1-position with a hydroxymethyl group (nucleophile) and at the 3-position with a TMS-protected ethynyl group (masked electrophile).
| Property | Data |
| Chemical Name | 3-(Trimethylsilylethynyl)benzyl alcohol |
| CAS Number | 1007587-63-4 |
| Molecular Formula | C₁₂H₁₆OSi |
| Molecular Weight | 204.34 g/mol |
| Appearance | Viscous pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Key Functional Groups |
Structural Visualization
The meta-substitution is critical. Unlike para-isomers which extend linear geometry, the 3-position introduces a "kink" (approx. 120° bond angle), affecting the spatial arrangement of downstream conjugates.
Figure 1: Structural logic of 3-(Trimethylsilylethynyl)benzyl alcohol showing the divergent reactive sites.
Part 2: Synthetic Pathways & Mechanistic Insight
The synthesis of 3-(Trimethylsilylethynyl)benzyl alcohol relies on the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne (TMS-acetylene) with an aryl halide.[1]
The Sonogashira Mechanism
The reaction typically employs a Pd(0)/Pd(II) cycle with a Copper(I) co-catalyst.
-
Oxidative Addition: Pd(0) inserts into the Aryl-Bromide bond.
-
Transmetallation: The copper-acetylide (formed in situ) transfers the alkyne to the Palladium center.
-
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).
Critical Control Point: The reaction requires degassed solvents. Oxygen promotes the homocoupling of the alkyne (Glaser coupling), forming bis-alkyne dimers instead of the desired product.
Figure 2: Catalytic cycle of the Sonogashira coupling highlighting the critical transmetallation step and oxygen sensitivity.
Part 3: Experimental Protocols
Synthesis of 3-(Trimethylsilylethynyl)benzyl Alcohol
Validated for 5.0 mmol scale.
Reagents:
-
3-Bromobenzyl alcohol (1.0 eq)
-
Ethynyltrimethylsilane (TMS-Acetylene) (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (Et₃N) (Solvent/Base)
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Dissolution: Add 3-Bromobenzyl alcohol (935 mg, 5.0 mmol) and dry Et₃N (20 mL). Degas the solution by bubbling Argon through it for 10 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol) and CuI (9.5 mg, 0.05 mmol). The solution will turn dark (often yellow-brown).
-
Alkyne Addition: Add TMS-Acetylene (0.85 mL, 6.0 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product usually has a higher Rf than the starting bromide.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).
-
Yield: Expect 85-95% yield as a viscous oil.
Selective Deprotection (TMS Removal)
To access the terminal alkyne for Click Chemistry.
Reagents:
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Methanol (MeOH)[3]
Procedure:
-
Dissolve the TMS-protected intermediate in MeOH (0.1 M concentration).
-
Add K₂CO₃. Stir at room temperature for 30-60 minutes.
-
Note: This reaction is fast. Do not heat, or you risk polymerizing the free alkyne.
-
Dilute with water, extract with Et₂O, and dry over MgSO₄.
Part 4: Reactivity & Applications (Orthogonality)
The core value of this molecule is its Orthogonality . You can modify the alcohol end without affecting the protected alkyne, or deprotect the alkyne without affecting the alcohol (under basic conditions).
Divergent Synthetic Workflows
-
Pathway A (Alcohol First): Convert -OH to -Br (using PBr₃) or -OMs. The TMS group remains stable. This creates an alkylating agent.[4]
-
Pathway B (Alkyne First): Deprotect TMS to -H. Perform CuAAC (Click Reaction) to attach a fluorophore or drug pharmacophore.
Figure 3: Orthogonal reactivity map showing how the molecule serves as a divergent intermediate.
Application in Medicinal Chemistry
-
Linker Design: The meta-ethynyl benzyl alcohol motif is used to link "Warheads" (reactive groups that target proteins) to "Recognition Elements" (structures that bind specific pockets).
-
PROTACs: It serves as a rigid linker in Proteolysis Targeting Chimeras, where the distance and angle between the E3 ligase binder and the protein of interest are crucial for efficacy.
References
-
Sonogashira Coupling Fundamentals
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
-
Deprotection Strategies
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Alkyne Protection).
-
-
Click Chemistry Applications
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.
-
-
Specific Synthesis of Ethynylbenzyl Alcohols
-
BenchChem Protocols. Synthesis of 3-Ethynylaniline via Sonogashira Coupling (Analogous chemistry for benzyl alcohol derivatives).
-
Sources
- 1. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
